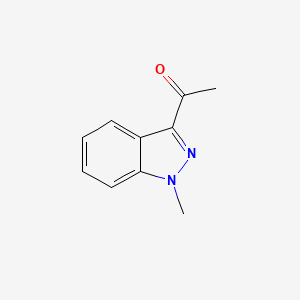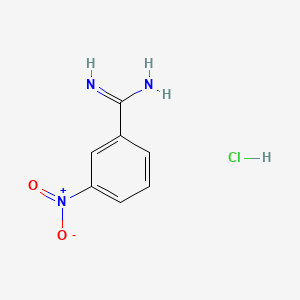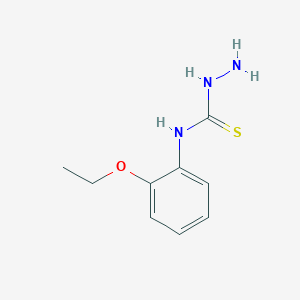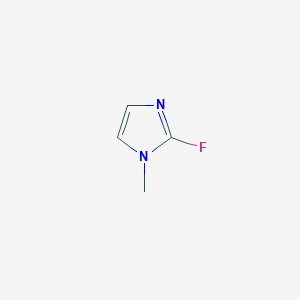
1,1-Diethoxy-2-iodoethane
Descripción general
Descripción
1,1-Diethoxy-2-iodoethane is an organic iodine compound . It has a molecular weight of 244.07 . The IUPAC name for this compound is 1,1-diethoxy-2-iodoethane .
Molecular Structure Analysis
The InChI code for 1,1-Diethoxy-2-iodoethane is 1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 . This compound contains a total of 21 bonds, including 8 non-H bonds, 4 rotatable bonds, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
1,1-Diethoxy-2-iodoethane is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius .Aplicaciones Científicas De Investigación
Catalytic Reactive Distillation for Renewable Source Conversion
The production of acetals like 1,1 diethoxy butane from bioethanol and butanal, as described by Agirre et al. (2011), highlights a sustainable approach to synthesizing compounds related to 1,1-Diethoxy-2-iodoethane. Their research focuses on catalytic reactive distillation using Amberlyst 47 resin, demonstrating higher conversions than equilibrium at the same temperatures, indicating the potential for efficient, renewable chemical production processes (Agirre et al., 2011).
Efficient Synthesis of Acetals
He and Liu (2014) reported an efficient synthesis method for 1,1-diethoxyethane (DEE), a close relative of 1,1-Diethoxy-2-iodoethane, through sequential ethanol reactions using silica-supported copper and H-Y zeolite catalysts. This study is significant as it achieved high yields from ethanol, pointing to the effectiveness of such catalysts in synthesizing acetals (He & Liu, 2014).
Halogen Bonding and Structural Analysis
Hettstedt et al. (2016) explored the CuI-catalyzed addition of iodine to create cyclization products, demonstrating the relevance of halogen bonding in crystal structures. This research provides insights into the structural and bonding properties of iodine-containing compounds similar to 1,1-Diethoxy-2-iodoethane (Hettstedt et al., 2016).
Bio-derived Oxygenated Compound for Diesel Engines
Frusteri et al. (2007) examined 1,1-diethoxyethane as a bio-derived oxygenated compound for use in diesel engines. Their study assessed the potential of such compounds, obtainable from bio-ethanol, in reducing pollutant emissions, highlighting the environmental applications of acetals (Frusteri et al., 2007).
Reactive Distillation for Bioenergy
Agirre et al. (2010) also contributed to the development of a reactive distillation process for producing 1,1 Diethoxy butane from bioalcohol. This research aligns with sustainable energy goals, providing a model for the reactive distillation process that predicts promising results for bioenergy production (Agirre et al., 2010).
Conformations in Matrix Isolation Infrared Studies
Venkatesan and Viswanathan (2011) explored the conformations of 1,1-diethoxyethane usingmatrix isolation infrared spectroscopy, providing valuable insights into the structural properties of similar diethoxy compounds. Their work contributes to a deeper understanding of molecular behavior, which is crucial for the development and application of such chemicals in various scientific fields (Venkatesan & Viswanathan, 2011).
Modified Carbohydrates Synthesis
The work by Valdersnes et al. (2012) on the synthesis of modified carbohydrates using derivatives of 1,1-diethoxy-5-hydroxypent-3-yn-2-one, a related compound, showcases the potential of 1,1-Diethoxy-2-iodoethane derivatives in creating new carbohydrate analogs. This research opens up possibilities for novel applications in biochemistry and pharmacology (Valdersnes et al., 2012).
Iodination and Peroxidation in One-Pot Synthesis
Wang et al. (2017) developed a method for the difunctionalization of alkenes with iodine and TBHP at room temperature, leading to the production of 1-(tert-butylperoxy)-2-iodoethanes. This method, applicable to compounds like 1,1-Diethoxy-2-iodoethane, indicates its potential for creating synthetically valuable molecules through innovative synthesis techniques (Wang et al., 2017).
Photooxidation of Ethanol over Catalysts
Tanaka et al. (1994) investigated the selective production of 1,1-diethoxyethane through photooxidation of ethanol, a process that could be adapted for similar compounds. Their findings contribute to the understanding of catalytic processes and the potential for environmentally friendly chemical synthesis (Tanaka et al., 1994).
Safety and Hazards
This compound is classified as dangerous according to the GHS06 Signal Word . It has several hazard statements including H227, H301, H315, H319, H331, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
1,1-Diethoxy-2-iodoethane is a chemical compound with the molecular formula C6H13IO2 It is known to be involved in the synthesis of 1,1-diethoxyethane from ethanol .
Mode of Action
The compound acts as a catalyst in the one-pot oxidative dehydrogenation-acetalization route from ethanol to 1,1-diethoxyethane . This process involves two consecutive steps: the oxidative dehydrogenation of alcohol to acetaldehyde and the acetalization of acetaldehyde with ethanol . The compound facilitates these reactions under mild temperature conditions .
Biochemical Pathways
It plays a crucial role in the synthesis of 1,1-diethoxyethane from ethanol, which is a process of interest in both academia and industry .
Pharmacokinetics
Some of its physical and chemical properties have been reported . It has a density of 1.5±0.1 g/cm3, a boiling point of 186.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of 1,1-Diethoxy-2-iodoethane is the efficient synthesis of 1,1-diethoxyethane from ethanol . This reaction occurs under mild temperature conditions and results in a high selectivity of 98.5% ± 0.5% to 1,1-diethoxyethane at an ethanol conversion of 87.0% ± 1.0% .
Action Environment
The action of 1,1-Diethoxy-2-iodoethane is influenced by environmental factors such as temperature and pressure . The one-pot oxidative dehydrogenation-acetalization route from ethanol to 1,1-diethoxyethane, facilitated by this compound, occurs under 150 °C and ambient pressure . These conditions contribute to the high efficiency and selectivity of the reaction .
Propiedades
IUPAC Name |
1,1-diethoxy-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNJFIHTBFQKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CI)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500678 | |
| Record name | 1,1-Diethoxy-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51806-20-3 | |
| Record name | 1,1-Diethoxy-2-iodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxy-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



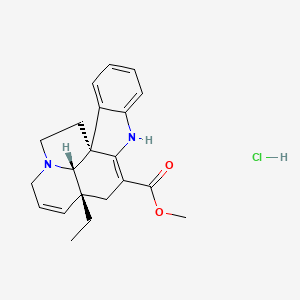
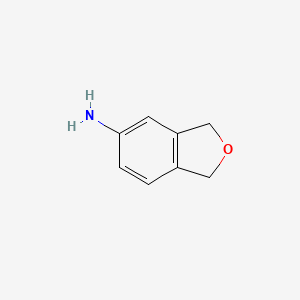
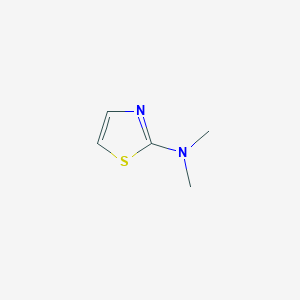
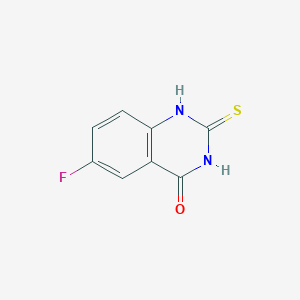

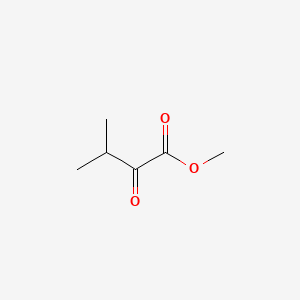
![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)
